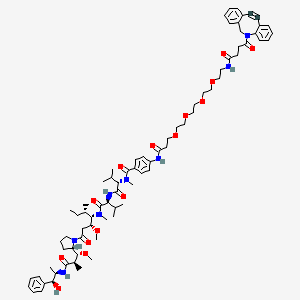![molecular formula C22H24Cl3N3OS B13720301 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIPPA hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isothiocyanate intermediate: This involves the reaction of 3-isothiocyanatophenyl with appropriate reagents under controlled conditions.
Coupling reaction: The intermediate is then coupled with 2-(3,4-dichlorophenyl)-N-methylacetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of DIPPA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
DIPPA hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction: Although less common, DIPPA hydrochloride can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
Applications De Recherche Scientifique
DIPPA hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the κ-opioid receptor and its interactions with other molecules.
Biology: Helps in understanding the role of κ-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the κ-opioid receptor
Mécanisme D'action
DIPPA hydrochloride exerts its effects by irreversibly binding to the κ-opioid receptor, thereby blocking its activity. This interaction prevents the receptor from responding to endogenous ligands, leading to a decrease in receptor-mediated signaling. The molecular targets include the κ-opioid receptor, and the pathways involved are primarily related to pain modulation and mood regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nor-BNI (nor-binaltorphimine): Another κ-opioid receptor antagonist with a different chemical structure.
JDTic: A selective κ-opioid receptor antagonist with a longer duration of action.
GNTI (5’-guanidinonaltrindole): A κ-opioid receptor antagonist with high selectivity.
Uniqueness of DIPPA Hydrochloride
DIPPA hydrochloride is unique due to its irreversible binding to the κ-opioid receptor, which results in a long-lasting effect. This property makes it particularly useful in research settings where prolonged receptor blockade is desired .
Propriétés
Formule moléculaire |
C22H24Cl3N3OS |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1R)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m0./s1 |
Clé InChI |
BNWYENYHNOESCX-BOXHHOBZSA-N |
SMILES isomérique |
CN([C@@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES canonique |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)





![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)

![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)


![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
